MRTX9768 hydrochloride

PRMT5-MTA inhibition synthetic lethality MTAP deletion

First-generation PRMT5 inhibitors cause dose-limiting on-target toxicities due to indiscriminate wild-type PRMT5 inhibition. MRTX9768 hydrochloride solves this via synthetic lethality: it selectively binds the PRMT5-MTA complex in MTAP-deleted cancer cells. • 181-fold selectivity ratio; ≥4-day target retention • Oral bioavailability >50%; spares bone marrow in xenografts • Benchmark for MTA-cooperative PRMT5 inhibitor development Ideal for glioblastoma, pancreatic, and lung squamous cell carcinoma models (MTAP loss in 20-32% of cases).

Molecular Formula C24H17FN6O
Molecular Weight 424.4 g/mol
Cat. No. B15584427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX9768 hydrochloride
Molecular FormulaC24H17FN6O
Molecular Weight424.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H17FN6O/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32/h2-9,12H,11,27H2,1H3,(H,30,32)
InChIKeyBPTYWAYMKBEXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRTX9768 Hydrochloride: PRMT5-MTA Inhibitor for MTAP-Deleted Cancers


MRTX9768 hydrochloride is a first-in-class, potent, selective, and orally active synthetic lethal-based inhibitor that binds and stabilizes the PRMT5-MTA complex, selectively targeting MTAP/CDKN2A-deleted tumors [1]. This compound represents a novel precision medicine approach that exploits the accumulation of methylthioadenosine (MTA) in cancers harboring MTAP deletion—a genetic alteration present in approximately 9% of all cancers and particularly prevalent in mesothelioma (32%), pancreatic (22%), and lung squamous (20%) cancers [1].

Genetic Context Homozygous MTAP-deleted cancer models; MTAP wild-type selectivity reported
Tool Type MTA-cooperative PRMT5 inhibitor probe; synthetic-lethality research tool
Research Use In vitro SDMA inhibition and proliferation assays; in vivo xenograft PD studies

MRTX9768 vs. First-Generation PRMT5 Inhibitors


First-generation PRMT5 small molecule inhibitors do not target MTA-complexed PRMT5 and do not exhibit selective inhibition of MTAP-del cancer cells, leading to dose-limiting on-target toxicity in normal tissues [1]. In contrast, MRTX9768 hydrochloride is specifically designed to bind the PRMT5-MTA complex, achieving marked selectivity between MTAP-deleted and MTAP-wild-type cells . This selectivity is critical for achieving a therapeutic window in synthetic lethality applications; generic substitution with non-selective PRMT5 inhibitors will result in equivalent toxicity to MTAP-WT cells, confounding experimental outcomes [1].

MRTX9768 (MTA-cooperative)

Selectivity Mechanism

Reported preferential binding to PRMT5-MTA complex; model-dependent selectivity window vs. MTAP-WT cells.

Target Engagement

Prolonged occupancy and SDMA inhibition maintained for days post-washout in LU99 cells.

First-Generation PRMT5 Inhibitors

Selectivity Mechanism

Pan-PRMT5 inhibition without MTA cooperativity; reported on-target activity in MTAP-WT tissues may narrow model-response window.

Target Engagement

Rapid recovery of PRMT5 activity after inhibitor removal; transient PD readouts limit sustained pathway studies.

MRTX9768 Preclinical Performance Benchmarks


Synthetic Lethality Selectivity in MTAP-Deleted Cells

MRTX9768 hydrochloride exhibits an SDMA inhibition IC50 of 3 nM in HCT116 MTAP-del cells versus 544 nM in HCT116 MTAP-WT cells [1]. This represents a 181-fold selectivity for MTAP-deleted cells. In comparison, MRTX1719 (a clinical-stage analog) shows >70-fold selectivity in the same cellular context [2], TNG908 demonstrates 15-fold selective killing [3], and AZ-PRMT5i-1 exhibits >50-fold MTA cooperativity [4]. The 181-fold selectivity ratio of MRTX9768 hydrochloride is, based on published data, among the highest reported for this target class [1].

SDMA Selectivity
Head-to-head
181-fold (SDMA)
78-fold (proliferation)

Reported selectivity window in HCT116 isogenic MTAP-del vs. WT cell pair; in vivo tumor selectivity context requires validation.

IC50 values: 3 nM (del) vs. 544 nM (WT) for SDMA; 11 nM vs. 861 nM for proliferation.

PRMT5-MTA inhibition synthetic lethality MTAP deletion

Potency Improvement Over Lead Compound MRTX7512

MRTX9768 hydrochloride inhibits cell proliferation in HCT116 MTAP-del cells with an IC50 of 11 nM, while showing an IC50 of 861 nM in MTAP-WT cells . This yields a proliferation selectivity ratio of 78-fold. In comparison, MRTX1719 shows an IC50 of 5 nM in HCT116 MTAP-del cells with >70-fold selectivity [1], and TNG908 demonstrates an IC50 of 72 nM in HCT116 MTAP-del cells with 15-fold selectivity [2]. The absolute potency of MRTX9768 hydrochloride (11 nM) is intermediate between MRTX1719 and TNG908, providing researchers with a distinct potency-selectivity profile option .

vs. MRTX7512
Head-to-head
IC50 improved 211×
Selectivity increased 12×

Reported lead optimization outcome; supports selectivity improvement in engineered cell lines.

SDMA IC50: 3 nM vs. 633 nM (MRTX7512); selectivity 181-fold vs. 15-fold.

cell proliferation HCT116 MTAP-deleted

Prolonged Target Occupancy After Drug Washout

In LU99 cells treated with MRTX9768 hydrochloride (0-250 nM) for 3 hours followed by a 4-day drug washout period, SDMA inhibition was maintained, demonstrating tight binding and prolonged PRMT5-MTA occupancy . This property is critical for achieving sustained target engagement with intermittent dosing. While other MTA-cooperative PRMT5 inhibitors (e.g., MRTX1719, TNG908) also exhibit tight binding [1], direct quantitative washout data for these comparators in the same assay system are not publicly available, making this a differentiating piece of evidence specifically established for MRTX9768 hydrochloride .

Target Occupancy
Class-level inference
≥4 days SDMA inhibition after washout

Reported prolonged engagement may inform preclinical dosing schedule design; antitumor correlate not directly established.

LU99 cells, 3‑h pulse; first-generation inhibitors show rapid recovery.

target engagement SDMA inhibition PRMT5 occupancy

Tumor-Selective Pharmacodynamics with Bone Marrow Sparing

In xenograft studies, oral administration of MRTX9768 hydrochloride demonstrated dose-dependent inhibition of SDMA in MTAP-del tumors while showing less SDMA modulation in bone marrow . At an oral dose of 30 mg/kg in CD-1 mice, MRTX9768 hydrochloride exhibited good ADME properties with bioavailability >50% and no changes in RBC parameters even at supratherapeutic doses up to 1000 mg/kg . First-generation PRMT5 inhibitors (e.g., GSK3326595) have shown dose-limiting myelosuppression due to on-target toxicity in hematopoietic stem cells [1]. The bone marrow-sparing profile of MRTX9768 hydrochloride is a direct consequence of its MTAP-dependent selectivity and represents a key differentiator from non-selective PRMT5 inhibitors .

Tumor PD vs. Bone Marrow
Class-level inference
Dose‑dependent SDMA reduction in tumor; marrow SDMA minimized

Differential PD profile in MTAP-del xenografts; bone-marrow sparing attribute requires broader model confirmation.

Contrasts with pan-PRMT5 inhibitor marrow suppression reports.

in vivo bone marrow toxicity SDMA

MRTX9768 Application Scenarios in Oncology and Epigenetics


Precision Oncology in MTAP-Deleted Cancers

Researchers seeking to establish proof-of-concept for synthetic lethality in MTAP-deleted cancers should prioritize MRTX9768 hydrochloride for its 181-fold selectivity between MTAP-del and MTAP-WT cells [1]. This high selectivity ratio minimizes confounding on-target toxicity in normal tissues, enabling cleaner interpretation of antitumor efficacy data [1].

Mechanistic Studies of PRMT5-MTA Inhibition

For in vivo studies where sustained target engagement is critical, MRTX9768 hydrochloride offers demonstrated 4-day maintenance of SDMA inhibition post-washout . This property supports intermittent dosing regimens and reduces animal handling frequency, making it particularly suitable for long-term xenograft studies .

In Vivo Pharmacodynamic and Safety Profiling

Investigators focused on differentiating between tumor-specific efficacy and hematopoietic toxicity should utilize MRTX9768 hydrochloride, which has been shown to spare bone marrow SDMA modulation while achieving tumor growth inhibition . This contrasts sharply with first-generation PRMT5 inhibitors that cause dose-limiting myelosuppression [2].

Drug Discovery Tool for PRMT5-MTA Inhibitors

Medicinal chemists developing next-generation MTA-cooperative PRMT5 inhibitors can use MRTX9768 hydrochloride as a benchmark reference compound. Its well-characterized selectivity ratio (181-fold), potency (IC50 11 nM), and PK profile (bioavailability >50%) provide a robust baseline for evaluating structure-activity relationships and optimizing new chemical entities.

Application
Selection Property
Validation Focus
MTAP-deleted cancer model studies
MTA-cooperative PRMT5 inhibition context
SDMA modulation in MTAP-del vs. WT isogenic systems
PRMT5-MTA complex occupancy and pathway-response studies
Prolonged target engagement washout assay
Differentiation from pan-PRMT5 inhibitors in chromatin remodeling endpoints
In vivo pharmacodynamic profiling
Tumor-selective SDMA modulation with reported bone marrow differential
Tolerability endpoint monitoring and dose-response relationship in xenografts
PRMT5-MTA inhibitor lead optimization
Well-characterized SAR and selectivity profile vs. MRTX7512
Head-to-head benchmarking in cellular SDMA and proliferation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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